molecular formula C17H14ClNO2 B5352008 N-(2-chlorobenzyl)-4-(2-propyn-1-yloxy)benzamide

N-(2-chlorobenzyl)-4-(2-propyn-1-yloxy)benzamide

Cat. No. B5352008
M. Wt: 299.7 g/mol
InChI Key: PHXFIDAMHPDLSR-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-4-(2-propyn-1-yloxy)benzamide, commonly known as CB-13, is a synthetic cannabinoid compound that has been the subject of scientific research due to its potential therapeutic applications. CB-13 is a potent agonist of the cannabinoid receptor type 1 (CB1), which is found in the brain and is involved in the regulation of various physiological processes such as appetite, pain, and mood.

Mechanism of Action

CB-13 acts as a potent agonist of the N-(2-chlorobenzyl)-4-(2-propyn-1-yloxy)benzamide receptor, which is found in the brain and is involved in the regulation of various physiological processes such as appetite, pain, and mood. CB-13 binds to the this compound receptor and activates it, leading to the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and physiological effects:
CB-13 has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of cell proliferation, and the reduction of inflammation. CB-13 has also been shown to have analgesic properties and may be useful in the treatment of pain.

Advantages and Limitations for Lab Experiments

One advantage of CB-13 in lab experiments is its potency as a N-(2-chlorobenzyl)-4-(2-propyn-1-yloxy)benzamide receptor agonist, which allows for the study of the effects of this compound receptor activation on various physiological processes. However, one limitation of CB-13 is its potential for off-target effects, which may complicate the interpretation of experimental results.

Future Directions

1. Further studies on the neuroprotective effects of CB-13 and its potential use in the treatment of neurodegenerative diseases.
2. Investigation of the anti-tumor properties of CB-13 and its potential use in cancer treatment.
3. Studies on the potential use of CB-13 in the treatment of anxiety and depression.
4. Development of more selective N-(2-chlorobenzyl)-4-(2-propyn-1-yloxy)benzamide receptor agonists to avoid off-target effects.
5. Investigation of the pharmacokinetics and pharmacodynamics of CB-13 in vivo to better understand its therapeutic potential.

Synthesis Methods

The synthesis of CB-13 involves the reaction of 2-chlorobenzyl chloride with 4-(2-propyn-1-yloxy)benzamide in the presence of a base such as potassium carbonate. The reaction yields CB-13 as a white solid with a melting point of 115-116°C.

Scientific Research Applications

CB-13 has been studied for its potential therapeutic applications in various fields such as neurology, oncology, and psychiatry. In neurology, CB-13 has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, CB-13 has been found to have anti-tumor properties and may be a potential treatment for cancer. In psychiatry, CB-13 has been studied for its potential use in the treatment of anxiety and depression.

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-prop-2-ynoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO2/c1-2-11-21-15-9-7-13(8-10-15)17(20)19-12-14-5-3-4-6-16(14)18/h1,3-10H,11-12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHXFIDAMHPDLSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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